Pirodavir
Description
Context within Picornavirus Antiviral Development
The development of antiviral agents against picornaviruses has explored various strategies, with a notable focus on inhibitors that target the viral capsid. These "capsid-binding" inhibitors interfere with early stages of the viral replication cycle, such as attachment to host cell receptors and the uncoating of viral RNA biorxiv.orgnih.gov. Pirodavir belongs to this class of compounds nih.govncats.ionih.gov.
This compound distinguishes itself within the landscape of picornavirus antiviral research due to its potent in vitro activity against a broad spectrum of picornaviruses, including both group A and group B human rhinovirus serotypes, as well as certain enteroviruses ncats.ionih.govmedchemexpress.com. Its mechanism involves binding to a hydrophobic pocket within the VP1 protein of the viral capsid, a region crucial for the virus's interaction with host cells and subsequent uncoating biorxiv.orgnih.govnih.gov. This binding action stabilizes the viral capsid, thereby preventing the necessary conformational changes required for successful infection nih.govnih.gov.
Research into this compound has also contributed to the development of related compounds. For instance, novel pyridazinyl oxime ethers have been developed as analogues of this compound, demonstrating potent antirhinoviral activity and appearing to be orally bioavailable in animal models nih.gov. This highlights this compound's role as a foundational compound in the search for improved and more bioavailable picornavirus inhibitors nih.govnih.gov.
Historical Perspective of this compound Discovery and Development
The history of this compound's development is rooted in the research conducted by the Janssen Research Foundation ncats.ionih.gov. This compound (also known as R77975) emerged from a series of pyridazine (B1198779) analogues ncats.ionih.gov. It represents a significant advancement over its predecessor, R61837, a substituted phenyl-pyridazinamine ncats.ionih.govnih.gov.
Compared to R61837, this compound demonstrated a substantially higher antiviral potency in vitro ncats.ionih.govnih.gov. While R61837 was primarily active against rhinovirus serotypes of antiviral group B, this compound exhibited broad-spectrum activity, effectively inhibiting both group A and group B rhinovirus serotypes nih.govasm.org. This expanded spectrum of activity made this compound a particularly promising candidate for further development nih.govnih.govasm.org.
In vitro studies with this compound revealed its potent activity in reducing viral yield. For example, in a virus yield reduction assay, this compound showed an IC90 of 2.3 nM against human rhinovirus 2 (HRV-2) nih.gov. It was found to inhibit 80% of 100 tested rhinovirus serotypes at a concentration of 0.064 µg/mL or less ncats.ionih.gov. This compound was also effective against 16 enteroviruses, with a mean EC80 of 1.3 µg/mL nih.govasm.org.
Further research delved into the mechanism of action, indicating that this compound acts at an early stage of the viral replication cycle, within approximately 40 minutes after infection ncats.ionih.govasm.org. Its ability to inhibit the adsorption of certain rhinovirus serotypes, such as human rhinovirus 9, but not others, like human rhinovirus 1A, suggested a serotype-specific aspect to its mode of action ncats.ionih.govasm.org. Studies involving mutants resistant to R61837 also provided evidence that this compound binds to the hydrophobic pocket beneath the canyon floor of rhinoviruses nih.govasm.org.
While early in vitro data and some experimental human challenge studies showed promise, particularly in preventing illness when administered prophylactically, clinical trials evaluating this compound for therapeutic efficacy in naturally occurring rhinovirus colds did not demonstrate significant clinical benefit despite observing reductions in viral shedding nih.govnih.govdovepress.com. This compound's development status is currently listed as discontinued (B1498344) patsnap.com.
Here is a summary of some in vitro activity data for this compound:
| Virus Type | Assay | Metric (Concentration) | Value | Source |
| Human Rhinovirus (HRV) | Inhibition of 100 serotypes | EC80 | ≤ 0.064 µg/mL | ncats.ionih.gov |
| HRV-2 | Virus Yield Reduction | IC90 | 2.3 nM | nih.govmedchemexpress.com |
| Enteroviruses | Inhibition of 16 strains | EC80 (mean) | 1.3 µg/mL | nih.govasm.org |
| HRV-14 | Antiviral Activity | Active concentration | 0.012 µg/mL | mdpi.com |
| HRV-39 | Antiviral Activity | Active concentration | 0.006 µg/mL | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOGFOPPOUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869699 | |
| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124436-59-5 | |
| Record name | Pirodavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirodavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRODAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Antiviral Spectrum and Potency of Pirodavir
Activity Against Human Rhinoviruses
Human rhinoviruses (HRVs) are a major target for Pirodavir's antiviral action. Studies have detailed its inhibitory effects across various HRV serotypes and its efficacy in reducing viral yield. asm.orgnih.govnih.govmedchemexpress.comasm.org
This compound is highly active against both group A and group B rhinovirus serotypes. asm.orgnih.govmedchemexpress.com In one study, this compound inhibited 80 out of 100 tested human rhinovirus strains at a concentration of 64 ng/mL (equivalent to 0.064 µg/mL). nih.govmedchemexpress.comasm.org Compared to its predecessor, R 61837, which was primarily active against rhinovirus serotypes of antiviral group B, this compound shows a broader spectrum covering both groups. asm.orgnih.gov At concentrations below 100 nM, this compound inhibited 59% of the evaluated HRV serotypes and isolates. asm.orgnih.gov Minimum Inhibitory Concentrations (MICs) as low as 0.001 µg/ml (0.004 µM) have been observed for some serotypes. asm.org A concentration of 0.143 µg/ml was sufficient to inhibit 14 of 17 screening serotypes (82.3%) and subsequently inhibited 84 of 101 serotypes tested (83.1%). asm.org However, some serotypes, such as HRV42 and HRV45, have shown resistance to this compound at concentrations above 1 µg/ml, often clustering in a specific region of antiviral group A. asm.orgtandfonline.com
Below is a summary of this compound's inhibitory activity against HRV serotypes:
| Characteristic | Detail | Source |
| Activity Spectrum | Broad-spectrum, highly active against Group A and Group B serotypes. | asm.orgnih.govmedchemexpress.com |
| Strains Inhibited (at 64 ng/mL) | 80 out of 100 tested HRV strains. | medchemexpress.comasm.org |
| Strains Inhibited (at < 100 nM) | 59% of evaluated HRV serotypes and isolates. | asm.orgnih.gov |
| Lowest Reported MIC | 0.001 µg/ml (0.004 µM) for some serotypes. | asm.org |
| Concentration inhibiting ~83% of serotypes | 0.143 µg/ml. | asm.org |
| Resistant Serotypes Identified | HRV42, HRV45, and others clustering in a specific region of group A. | asm.orgtandfonline.com |
This compound has demonstrated potency in virus yield reduction assays, indicating its ability to significantly reduce the production of infectious viral particles. In a virus yield reduction assay, this compound was found to be very potent, with an IC90 (concentration required to reduce viral titer by at least one log10) of 2.3 nM. medchemexpress.comasm.orgnih.gov It can reduce the yield of selected rhinoviruses by 1,000- to 100,000-fold in a single round of replication. asm.orgnih.gov
Below is a summary of this compound's efficacy in virus yield reduction:
| Assay Type | Metric | Value | Source |
| Virus Yield Reduction | IC90 | 2.3 nM | medchemexpress.comasm.orgnih.gov |
| Viral Yield Reduction | Fold | 1,000- to 100,000-fold | asm.orgnih.gov |
Inhibition Across Rhinovirus Groups A and B
Activity Against Enteroviruses
Beyond rhinoviruses, this compound also exhibits activity against certain enteroviruses, another genus within the Picornaviridae family. asm.orgmedchemexpress.comcaymanchem.comasm.orgresearchgate.net
This compound is effective in inhibiting a range of enteroviruses. In one study, it was effective against 16 enteroviruses with a mean 80% inhibitory concentration (IC80 or EC80) of 1,300 ng/mL (1.3 µg/ml). nih.govmedchemexpress.comasm.orgresearchgate.net this compound has shown activity against serotypes of coxsackievirus, echovirus, and poliovirus, with reported MICs ranging from 0.018-8.5 µg/ml for coxsackieviruses, 0.019-1.3 µg/ml for echoviruses, and 0.025-0.27 µg/ml for polioviruses. caymanchem.com However, its effectiveness can vary among different enterovirus species and strains. For instance, this compound was a less effective inhibitor of enterovirus 71 (EV71) replication compared to other compounds, with an IC50 of 5,420 nM and an IC90 of >13,350 nM in one study, although another study reported an EC50 of 0.78 µM against EV71. medchemexpress.comasm.orgnih.govresearchgate.net
Below is a summary of this compound's inhibitory activity against enteroviruses:
| Virus Genus/Species | Metric | Value range/Mean | Source |
| Enteroviruses (16 strains tested) | Mean IC80/EC80 | 1,300 ng/mL (1.3 µg/ml) | nih.govmedchemexpress.comasm.orgresearchgate.net |
| Coxsackievirus serotypes | MICs | 0.018-8.5 µg/ml | caymanchem.com |
| Echovirus serotypes | MICs | 0.019-1.3 µg/ml | caymanchem.com |
| Poliovirus serotypes | MICs | 0.025-0.27 µg/ml | caymanchem.com |
| Enterovirus 71 | IC50 | 5,420 nM | medchemexpress.comasm.org |
| Enterovirus 71 | IC90 | >13,350 nM | medchemexpress.comasm.org |
| Enterovirus 71 | EC50 | 0.78 µM | nih.govresearchgate.net |
This compound inhibits the replication of both serotype 2 and 3 polioviruses in vitro. However, it is reported to be five- to twenty-fold less effective against serotype 1 poliovirus. nih.gov
Below is a summary of this compound's differential activity against poliovirus serotypes:
| Poliovirus Serotype | Activity Level | Source |
| Serotype 2 | Inhibited | nih.gov |
| Serotype 3 | Inhibited | nih.gov |
| Serotype 1 | Five- to twenty-fold less effective than against serotypes 2 and 3. | nih.gov |
Breadth of Enterovirus Inhibition
Activity Against Other Respiratory Viruses
While this compound is primarily known for its antipicornavirus activity, particularly against rhinoviruses and certain enteroviruses, studies have also investigated its activity against other respiratory viruses. Members of the genera cardiovirus and aphthovirus were not susceptible to this compound. asm.org Furthermore, other viruses important in upper respiratory tract infections, such as influenza A virus and human coronavirus, were also not susceptible to the compound in tested studies. asm.org this compound did not show antiviral effectiveness against Enterovirus D68 (EV-D68) in vitro. nih.govresearchgate.netmdpi.com
Below is a summary of this compound's activity against other respiratory viruses:
| Virus Type | Activity | Source |
| Cardiovirus genera | Not susceptible | asm.org |
| Aphthovirus genera | Not susceptible | asm.org |
| Influenza A virus | Not susceptible | asm.org |
| Human coronavirus | Not susceptible | asm.org |
| Enterovirus D68 (EV-D68) | Not effective | nih.govresearchgate.netmdpi.com |
Molecular Mechanism of Antiviral Action
Capsid Binding and Stabilization
Pirodavir functions by binding directly to the viral capsid proteins. asm.orgnewdrugapprovals.org This interaction leads to the stabilization of the capsid structure. asm.orgnewdrugapprovals.org
Interaction with Viral Capsid Proteins (VP1)
A key aspect of this compound's mechanism is its interaction with the viral capsid protein 1 (VP1). asm.orgd-nb.infonih.govdovepress.comresearchgate.netdrugbank.com VP1 is a major structural protein that forms part of the outer shell of picornaviruses. drugbank.com Studies, including preliminary X-ray crystallographic analyses and in silico modeling, indicate that this compound binds to the VP1 protein. asm.orgd-nb.infonih.gov This binding is crucial for its antiviral activity. d-nb.infonih.gov
Binding Site Characterization (Hydrophobic Pocket)
This compound binds into a specific hydrophobic pocket located within the VP1 protein, beneath the canyon floor of rhinoviruses. asm.orgnewdrugapprovals.orgbiorxiv.orgresearchgate.net This hydrophobic pocket is a known target for other capsid-binding antiviral compounds like pleconaril (B1678520). d-nb.infonih.govplos.orgnih.gov The binding of this compound to this pocket stabilizes the capsid structure. asm.orgnewdrugapprovals.orgnih.gov Evidence supporting this binding site includes cross-resistance observed with mutants resistant to related compounds that bind to the same pocket. asm.orgnewdrugapprovals.org
Impact on Viral Replication Cycle
The binding of this compound to the viral capsid impacts the viral replication cycle at early stages. asm.orgnewdrugapprovals.org
Inhibition of Early Replication Stages
This compound acts at an early stage of the viral replication cycle, typically within the first 40 minutes after infection. asm.orgnewdrugapprovals.orgncats.io By interfering with these initial steps, this compound can significantly reduce the yield of infectious virus particles, with reductions ranging from 1,000- to 100,000-fold in a single round of replication for selected rhinoviruses. asm.orgnewdrugapprovals.orgncats.io Time-of-drug addition assays have shown that this compound loses its inhibitory activity when added after the early stages of infection, further supporting its mechanism as an early-stage inhibitor. d-nb.infonih.gov
Effects on Viral Attachment and Uncoating
The stabilization of the viral capsid by this compound's binding to the hydrophobic pocket in VP1 is thought to prevent conformational changes necessary for successful viral attachment to host cell receptors and/or the subsequent uncoating process. asm.orgnewdrugapprovals.orgdovepress.combiorxiv.orgplos.orgnih.gov By inhibiting these critical early events, this compound prevents the release of the viral RNA genome into the host cell cytoplasm, thereby blocking the initiation of replication. biorxiv.orgplos.orgnih.gov Studies have shown that this compound can inhibit the adsorption of certain rhinovirus serotypes. asm.orgnewdrugapprovals.orgncats.ionih.gov
Serotype-Specific Modalities of Action
The mode of action of this compound appears to be serotype-specific. asm.orgnewdrugapprovals.orgncats.ionih.gov While it is a broad-spectrum antipicornavirus compound with activity against both group A and group B rhinovirus serotypes, its effect on specific steps like adsorption can vary depending on the viral serotype involved. asm.orgnewdrugapprovals.orgncats.ionih.gov For instance, this compound was found to inhibit the adsorption of human rhinovirus 9 but not that of human rhinovirus 1A. asm.orgnewdrugapprovals.orgncats.ionih.govresearchgate.net This suggests that while the general mechanism involves capsid binding and interference with early events, the precise step affected (e.g., attachment versus uncoating) can differ between serotypes. asm.orgnewdrugapprovals.org
Mechanisms of Viral Resistance to Pirodavir
Development of Resistance In Vitro
In vitro studies have demonstrated that picornaviruses readily develop resistance to capsid binders, including Pirodavir, under selective pressure. nih.govbiorxiv.orgplos.org Serial passaging of viruses in the presence of increasing concentrations of this compound can lead to the selection of resistant variants. nih.govresearchgate.netbiorxiv.org For example, resistance to vapendavir (B1682827), another capsid binder with a similar mechanism of action to this compound, was readily selected in cell culture for human rhinovirus 2 (hRV2), human rhinovirus 14 (hRV14), enterovirus D68 (EV-D68), and Poliovirus 1 Sabin. nih.gov Similarly, studies with Enterovirus A71 (EV-A71) have shown rapid selection of resistant variants when treated with this compound alone. biorxiv.orgresearchgate.netbiorxiv.org
Identification of Resistance-Conferring Mutations
Resistance to this compound is conferred by amino acid substitutions within the viral capsid protein VP1. These mutations can occur both within and outside the specific hydrophobic pocket where this compound binds. nih.gov
Mutations within the Capsid Binding Pocket (e.g., I113V, S196P in VP1)
Mutations within the hydrophobic binding pocket of VP1 are a common mechanism of resistance to capsid binders. These mutations can directly interfere with the binding of this compound. Specific mutations in VP1 have been associated with resistance to this compound and other capsid binders. For instance, the mutations S196P and I113V in VP1 have been identified as being associated with resistance to this compound in EV-A71. biorxiv.orgacs.org
The S196P mutation in VP1 of EV-A71 resulted in a reduced susceptibility to this compound, with an EC50 of 3.2 ± 1.5 µM, representing a 7-fold change compared to the wild-type virus. biorxiv.orgacs.org The I113V mutation in VP1 of EV-A71 led to a greater reduction in susceptibility, increasing the EC50 of this compound to 10 ± 0.4 µM, a 21-fold change over the wild-type. biorxiv.orgacs.org The I113 residue has been shown to interact with other capsid binders like WIN51711, while S196 is located near M195, another residue involved in drug interaction within the binding pocket. biorxiv.org
Other mutations within the drug-binding pocket in VP1, such as C199R/Y in hRV14 and I194F in Poliovirus 1, have been identified in viruses resistant to other capsid binders and are typical for this class of compounds. nih.gov A mutation at the entrance to the pocket has also been reported in a Coxsackievirus B3 (CVB3) isolate resistant to this compound. nih.gov
Mutations Outside the Capsid Binding Pocket
Interestingly, resistance to capsid binders can also be conferred by mutations located outside the well-defined hydrophobic binding pocket in VP1. nih.gov These mutations may contribute to resistance by indirectly affecting the capsid structure or dynamics, thereby impacting drug binding or the conformational changes required for viral replication. nih.gov
For example, mutations located outside the pocket, such as K167E in EV-D68 and G149C in hRV2, have been observed to contribute to the resistant phenotype against vapendavir and show cross-resistance to this compound. nih.gov The G149C substitution in hRV2 is located in a different loop of the VP1 protein outside the pocket and has not been previously associated with antiviral resistance. nih.gov
Cross-Resistance Patterns with Other Capsid Binders
Viruses that develop resistance to this compound often exhibit cross-resistance to other compounds belonging to the capsid binder class. nih.govasm.org This is expected due to the shared mechanism of action, where these compounds bind to the same or overlapping hydrophobic pocket within VP1. nih.govplos.orgasm.org
Studies have shown that vapendavir-resistant isolates are cross-resistant to both pleconaril (B1678520) and this compound, with a significant reduction in susceptibility (greater than 10-fold) observed for all isolates tested. nih.gov Similarly, pleconaril-resistant EV-D68 variants have been shown to be significantly less active against this compound. asm.org This indicates that mutations conferring resistance to one capsid binder can often confer resistance to others in the same class.
| Virus Strain | Genotype VP1 | Vapendavir (EC50 ± SD, µM) | Pleconaril (EC50 ± SD, µM) | This compound (EC50 ± SD, µM) | Fold Change (this compound) |
| hRV14 WT | WT | 0.09 ± 0.01 | 0.20 ± 0.005 | 0.14 ± 0.1 | 1 |
| hRV14 C199R | C199R | >10 (>110) | 2.9 ± 1.0 | >27 (>192) | >192 |
| hRV14 C199Y | C199Y | >10 (>110) | 3.4 ± 1.6 | 8.5 ± 0.5 | 60 |
| hRV2 WT | WT | 0.04 ± 0.003 | 0.44 ± 0.1 | 0.46 ± 0.2 | 1 |
| hRV2 G149C | G149C | >10 (>250) | >26 (>59) | >27 (>58) | >58 |
| PV1 Sabin WT | WT | 2.6 ± 0.04 | NA | 33 ± 1 | 1 |
| PV1 Sabin I194F | I194F | >10 (>3.8) | NA | >54 (>1.6) | >1.6 |
| EVD68 CU70 WT | WT | 1.4 ± 0.5 | 0.13 ± 0.06 | 2.4 ± 0.3 | 1 |
| EVD68 K167E_M252L | K167E_M252L | >10 (>7) | 2.9 ± 1.6 | >54 (>22) | >22 |
| EVD68 A156T_K167E | A156T_K167E | >10 (>7) | 1.4 ± 0.3 | >54 (>22) | >22 |
*Data derived from comparative analysis of resistance to vapendavir, pleconaril, and this compound. nih.gov NA: Not Active. Fold change is calculated relative to the WT strain for each virus.
Strategies to Mitigate Resistance Development
The rapid development of resistance to capsid binders highlights the need for strategies to mitigate this issue and preserve the effectiveness of antiviral therapy.
Combination Antiviral Approaches with Different Mechanisms of Action
One promising strategy to delay or prevent the development of resistance to antiviral compounds, including capsid binders like this compound, is the use of combination therapy with agents targeting different steps of the viral replication cycle. biorxiv.orgresearchgate.netbiorxiv.orgacs.org
Preclinical and Clinical Research on Pirodavir Efficacy
In Vitro Efficacy Studies
In vitro studies have been crucial in understanding Pirodavir's direct antiviral activity and its spectrum of inhibition against different picornavirus strains.
Comparative Antiviral Potency with Predecessor Compounds (e.g., R 61837)
This compound is a substituted phenoxy-pyridazinamine, structurally related to its predecessor, R 61837, a substituted phenyl-pyridazinamine. asm.orgncats.io Comparative studies have demonstrated a significant improvement in antiviral potency with this compound compared to R 61837. While R 61837 was effective in inhibiting 80% of 100 tested rhinovirus serotypes at concentrations above 32 µg/mL, this compound achieved the same level of inhibition at a much lower concentration of 0.064 µg/mL. asm.orgnih.gov This indicates that this compound was approximately 500-fold more potent in vitro than R 61837. ncats.io Furthermore, R 61837 was primarily active against rhinovirus serotypes of antiviral group B, whereas this compound exhibits a broader spectrum of activity, being highly active against both group A and group B rhinovirus serotypes. asm.orgnih.govresearchgate.net this compound was also found to be effective against 16 enteroviruses, with a mean 80% inhibitory concentration (IC80) of 1.3 µg/mL. asm.orgnih.govasm.org
This compound demonstrated very potent activity in a virus yield reduction assay against HRV-2, with an IC90 of 2.3 nM. asm.orgmedchemexpress.com In comparison to other related compounds, such as BTA39 and BTA188 (pyridazinyl oxime ethers), this compound was less effective against Enterovirus 71 (EV71), with an IC50 of 5,420 nM and an IC90 of >13,350 nM, while BTA39 and BTA188 showed IC50 values of 1 nM and 82 nM, respectively, against EV71. asm.orgmedchemexpress.com However, this compound inhibited 59% of tested rhinovirus serotypes and isolates with IC50s of <100 nM, while BTA39 inhibited 69% and BTA188 inhibited 75% at concentrations below 100 nM. asm.orgmedchemexpress.com
Mutants resistant to R 61837 showed some degree of cross-resistance to this compound, suggesting that this compound also binds to the hydrophobic pocket beneath the canyon floor of rhinoviruses, similar to R 61837. asm.orgnih.gov this compound acts at an early stage of the viral replication cycle, within approximately 40 minutes after infection, and can reduce the yield of selected rhinoviruses by 1,000- to 100,000-fold in a single replication round. asm.orgncats.ionih.gov The mode of action appears to be serotype-specific, as this compound inhibited the adsorption of human rhinovirus 9 but not human rhinovirus 1A. asm.orgncats.ionih.gov
Here is a comparison of the in vitro potency of this compound and R 61837:
| Compound | Target Viruses | % Inhibition (EC80) | Concentration (µg/mL) | Activity Spectrum |
| R 61837 | 100 Rhinovirus serotypes | 80% | >32 | Primarily Rhinovirus B |
| This compound | 100 Rhinovirus serotypes | 80% | 0.064 | Broad (A and B) |
| This compound | 16 Enteroviruses | 80% | 1.3 | Certain Enteroviruses |
Evaluation of this compound Analogues and Derivatives
The antiviral activity of this compound analogues and derivatives has also been explored. Vapendavir (B1682827) (BTA-798), a benzisoxazole analogue of this compound, has been in clinical development for treating rhinovirus-induced asthma exacerbations. nih.govmdpi.com Studies have also investigated this compound analogues with modifications to the central hydrocarbon chain. nih.govd-nb.info For instance, compound I-6602, an analogue of this compound, was identified as a potent inhibitor of rhinovirus infection. nih.govd-nb.info Further modifications led to compound ca603, which showed antiviral activity against a panel of rhino- and enteroviruses in a cytopathic effect (CPE) reduction assay in HeLa cells. nih.govd-nb.info ca603 was active against HRV strains from both group A and group B, with EC50 values ranging from 0.01 µM to 15 µM. nih.govd-nb.info Cross-resistance was observed against viruses with mutations conferring resistance to capsid binders like pleconaril (B1678520), and thermostability assays indicated that ca603 binds to and stabilizes the viral capsid, similar to this compound. nih.govd-nb.info Another study evaluated pyridazinyl oxime ethers related to this compound, such as BTA39 and BTA188, which demonstrated potent antipicornavirus activity and were designed for improved oral bioavailability compared to this compound. asm.org
Clinical Efficacy Studies
This compound has undergone clinical trials to evaluate its efficacy in human rhinovirus infections. dovepress.comnih.gov
Prophylactic Applications in Experimental Infection Models
Clinical trials using experimental rhinovirus infection models have investigated this compound's prophylactic efficacy. In studies where volunteers were experimentally infected with RV-39 or RV-Hanks, intranasal this compound was administered either prophylactically or 24 hours post-infection. dovepress.comnih.gov When administered frequently (six times per day for a total of 25 doses) in prophylaxis trials, this compound significantly reduced the frequency of infection, detected by virus shedding or seroconversion. nih.govscilit.comnih.gov In one such trial, infection developed in 100% of placebo subjects (13 out of 13) compared to 58% of this compound-treated subjects (7 out of 12) (P = 0.015). nih.govscilit.comnih.govasm.org Clinical colds also developed in fewer subjects in the this compound group (8%) compared to the placebo group (54%) during drug administration (efficacy = 85%, P = 0.03). nih.govscilit.comnih.govasm.org Significant reductions in morning symptom scores and the frequency of abnormal middle-ear pressures were also observed in the this compound group. nih.govscilit.comnih.govasm.org However, in prophylaxis studies using less frequent administration (three doses daily), no significant antiviral or clinical benefits were found. nih.govscilit.comnih.govasm.org
Here is a summary of results from a prophylactic experimental infection study:
| Group | Infection Rate | Clinical Cold Rate (During Treatment) | Efficacy vs. Placebo (Clinical Cold) |
| Placebo | 100% (13/13) | 54% (7/13) | - |
| This compound | 58% (7/12) | 8% (1/12) | 85% (P = 0.03) |
Therapeutic Applications in Natural Infection Studies
This compound has also been assessed for therapeutic efficacy in studies involving naturally occurring rhinovirus colds. A randomized, double-blind, placebo-controlled trial evaluated intranasal this compound in adults with symptoms of two days' duration or less. nih.govnih.gov Subjects received intranasal sprays of this compound or placebo six times daily for 5 days. nih.govnih.gov In participants with laboratory-confirmed rhinovirus colds, this compound treatment significantly reduced the frequency of rhinovirus shedding on day 3 (70% in placebo vs. 23% in this compound; P < 0.001) and day 5 (38% in placebo vs. 12% in this compound; P = 0.002). nih.govnih.gov However, this reduction in viral shedding was not sustained after the cessation of treatment on day 7. nih.govnih.gov
Antiviral Effects versus Clinical Symptom Resolution
A notable finding across clinical trials of this compound is the dissociation between its observed antiviral effects and the resolution of clinical symptoms. dovepress.comd-nb.infonih.govnih.govasm.org While this compound demonstrated significant reductions in viral shedding in both experimental and natural infection studies, it did not consistently lead to a significant improvement in the resolution of common cold symptoms. dovepress.comd-nb.infonih.govnih.gov In the therapeutic trial for naturally occurring colds, no significant differences were found in the resolution of respiratory symptoms or scores for individual symptoms between the this compound and placebo groups. nih.govnih.gov The median duration of illness was the same in both groups. nih.govnih.gov Similarly, in the experimental infection model, while prophylactic this compound reduced clinical colds when administered frequently, therapeutic administration initiated 24 hours post-challenge showed significant reductions in viral shedding but no clinical benefits. nih.govscilit.comnih.govasm.org This suggests that while this compound can effectively inhibit viral replication and shedding, this antiviral effect did not translate into a significant clinical benefit in terms of symptom resolution in therapeutic settings or with less frequent prophylactic dosing. dovepress.comd-nb.infonih.govscilit.comnih.govnih.govnih.gov
Q & A
Q. What is the primary mechanism of action of Pirodavir against picornaviruses, and how is this validated experimentally?
this compound inhibits viral replication by binding to the hydrophobic pocket in the VP1 capsid protein, stabilizing the virion and preventing uncoating. This mechanism is validated through:
- Thermo-stability assays : this compound-treated viruses show increased resistance to heat inactivation due to capsid rigidity .
- Binding/internalization assays : Unlike receptor-blocking agents, this compound does not inhibit viral attachment but disrupts post-entry uncoating .
- Single-round replication assays : Reduces rhinovirus yield by 1,000–100,000-fold within 40 minutes post-infection .
Q. Why does this compound demonstrate high in vitro potency but fail in clinical trials for rhinovirus infections?
Key methodological insights:
- In vitro vs. in vivo pharmacokinetics : While this compound inhibits 80% of rhinovirus serotypes at ≤0.1 µg/mL in vitro , its ester group undergoes rapid hydrolysis in aqueous formulations, reducing bioavailability .
- Clinical trial design : Intranasal administration (6x daily for 5 days) in humans showed no symptom reduction despite reduced viral shedding, likely due to insufficient mucosal retention .
- Protection Index (PI) limitations : this compound’s PI (250–500) is lower than next-gen compounds (e.g., EMEB >700), indicating suboptimal therapeutic windows .
Q. What are standard in vitro models for evaluating this compound’s antiviral activity?
- Cytopathic effect (CPE) assays : Used to measure EC50 values against EV71 and rhinoviruses in RD or NHBE cells .
- Plaque reduction assays : Quantify infectious viral particles post-treatment .
- qRT-PCR : Tracks viral RNA levels in human bronchial epithelial cells (e.g., RV2 inhibition in NHBE cells) .
Advanced Research Questions
Q. How does combining this compound with other antivirals delay resistance development in enteroviruses?
- Checkerboard synergy assays : Combining this compound (capsid binder) with rupintrivir (3C protease inhibitor) or 7DMA (RdRp inhibitor) shows additive effects (synergy scores: 0.275 to -2.377) .
- Resistance profiling : Monotherapy selects VP1 mutations (e.g., S196P) within 3 passages, while combination with rupintrivir delays resistance to passage 5 .
- Deep sequencing : Identifies low-frequency resistance mutations (e.g., VP1-I113V) in <30% of viral populations, informing dose adjustments .
Q. What structural modifications improve this compound’s bioavailability and reduce toxicity?
- Oxime ether analogs : Replace the labile ester group, enhancing metabolic stability (e.g., BTA-798 with improved oral bioavailability) .
- Central chain modifications : Substituting the methyl-pyridazinyl-piperidinyl group reduces cytotoxicity 10–15-fold (e.g., I-6232) .
- Hybrid scaffolds : Derivatives like MADAL385 achieve 1,800-fold higher potency than this compound by targeting viral attachment .
Q. How do resistance mutations in VP1 affect this compound’s binding efficacy?
- Reverse genetics : Introducing S196P or I113V mutations in EV71 increases this compound’s EC50 by 7- and 21-fold, respectively .
- Molecular docking : Mutations disrupt interactions with VP1’s hydrophobic pocket (e.g., M195, critical for drug binding) .
- Cross-resistance studies : this compound-resistant strains remain susceptible to non-capsid binders (e.g., SG85 protease inhibitor) .
Contradictions and Knowledge Gaps
- In vitro-in vivo disconnect : Despite broad-spectrum activity, poor solubility and rapid hydrolysis limit clinical translation .
- Cross-resistance : this compound-resistant strains show variable susceptibility to other capsid binders (e.g., pleconaril-inactive vs. vapendavir-active) .
- Combination trade-offs : Pairing with 2C inhibitors (e.g., SMSK) accelerates double-resistance, unlike protease/polymerase partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
